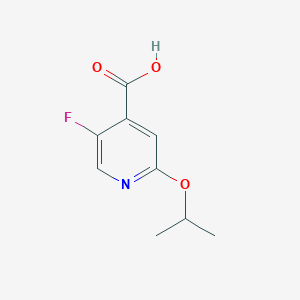
Methyl 2-bromo-6-fluoro-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-6-fluoro-4-methoxybenzoate (MBFMB) is an organic molecule with a wide range of applications in scientific research. MBFMB is a halogenated benzoate derivative with a molecular weight of 254.11, and is a colorless crystalline solid. It is commonly used as a reagent in organic synthesis, as a flame retardant, and in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of various bioactive compounds and in the development of novel drugs.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-6-fluoro-4-methoxybenzoate is not fully understood, but it is believed to involve the formation of a complex between the Methyl 2-bromo-6-fluoro-4-methoxybenzoate molecule and the target molecule. This complex then undergoes a series of reactions, resulting in the formation of a product. It is believed that the product is then released from the complex and is either metabolized or excreted from the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-bromo-6-fluoro-4-methoxybenzoate are not well understood. However, some studies have suggested that it may have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Methyl 2-bromo-6-fluoro-4-methoxybenzoate in laboratory experiments is its low toxicity. It is generally considered to be non-toxic and has a low hazard rating. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that Methyl 2-bromo-6-fluoro-4-methoxybenzoate is a highly reactive compound, and it is important to take proper precautions when handling it.
Zukünftige Richtungen
The use of Methyl 2-bromo-6-fluoro-4-methoxybenzoate in scientific research is still in its early stages, and there are many potential future directions that could be explored. These include the development of novel drugs, the synthesis of polymers, and the development of new materials. Additionally, further research into the biochemical and physiological effects of Methyl 2-bromo-6-fluoro-4-methoxybenzoate could lead to the development of new treatments for various diseases. Finally, further research into the mechanism of action of Methyl 2-bromo-6-fluoro-4-methoxybenzoate could lead to a better understanding of its effects on the body.
Synthesemethoden
Methyl 2-bromo-6-fluoro-4-methoxybenzoate can be synthesized in a variety of ways, including the following:
1. Reaction of 2-bromo-6-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide.
2. Reaction of 2-bromo-6-fluoro-4-methoxybenzyl alcohol with ethyl acetoacetate in the presence of sodium ethoxide.
3. Reaction of 2-bromo-6-fluoro-4-methoxybenzyl chloride with ethyl acetoacetate in the presence of sodium ethoxide.
4. Reaction of 2-bromo-6-fluoro-4-methoxybenzoyl chloride with ethyl acetoacetate in the presence of sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-6-fluoro-4-methoxybenzoate is widely used in scientific research, particularly in organic synthesis and in the development of novel drugs. It has been used in the synthesis of various bioactive compounds, including anti-inflammatory agents, antibiotics, and anticancer agents. It has also been used in the development of novel drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, Methyl 2-bromo-6-fluoro-4-methoxybenzoate has been used in the synthesis of various polymers, including polyesters, polyurethanes, and polyamides.
Eigenschaften
IUPAC Name |
methyl 2-bromo-6-fluoro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRNAKFBZCKRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-fluoro-4-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














